

2-Methylpyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: 2-Methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-methylpyrimidine**, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Valued for its versatile reactivity and presence in numerous biologically active compounds, this document serves as a technical resource, detailing its physicochemical properties, spectroscopic data, synthesis protocols, and key applications in drug discovery.

Physicochemical and Spectroscopic Profile

2-Methylpyrimidine (CAS: 5053-43-0) is a colorless to light brown liquid.^[1] Its fundamental properties are crucial for its application in synthesis, influencing reaction conditions and purification strategies.

Physical Properties

The key physical characteristics of **2-methylpyrimidine** are summarized in the table below, providing essential data for laboratory handling and process development.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ N ₂	
Molecular Weight	94.11 g/mol	
Density	1.0132 g/mL at 25 °C	
Boiling Point	122.1 ± 9.0 °C at 760 mmHg	[1]
Refractive Index	n ₂₀ /D 1.4930	
Flash Point	20.3 ± 5.1 °C	[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **2-methylpyrimidine** and its derivatives.

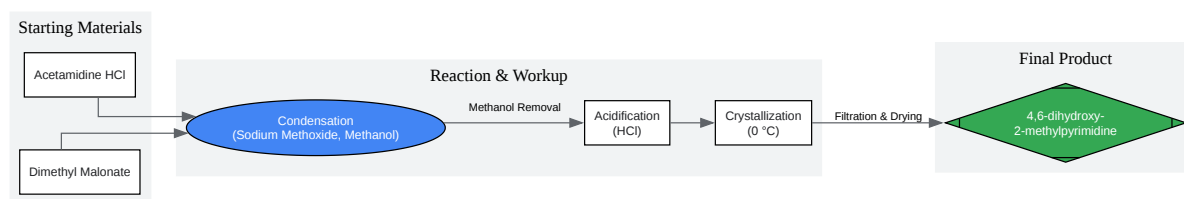
Spectroscopy	Data (Observed Peaks)	Reference(s)
¹ H NMR	δ 8.66 (d, J=5 Hz, 2H), 7.29 (t, J=5 Hz, 1H), 2.65 (s, 3H) (in Methanol-d ₄)	[2]
¹³ C NMR	Data not explicitly found in a single source, but typical shifts for the pyrimidine ring are ~158 ppm (C4, C6), ~120 ppm (C5), and for the methyl group ~25 ppm.	[3][4]
Mass Spec (GC-MS)	Key fragments and their relative intensities can be found in public databases like PubChem.	[3]
Infrared (IR)	Characteristic peaks for C-H aromatic, C=N, and C=C stretching are observable. Specific peak data for the parent molecule is available in the NIST database.	[5]

Synthesis of 2-Methylpyrimidine and its Derivatives

The synthesis of the **2-methylpyrimidine** core can be achieved through various routes. A common and illustrative method involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted **2-methylpyrimidine**, specifically 4,6-dihydroxy-**2-methylpyrimidine**, which is a valuable precursor in its own right.[6]



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Caption: Workflow for the synthesis of 4,6-dihydroxy-**2-methylpyrimidine**.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from a patented industrial process, highlighting a scalable method.[6]

Materials:

- Methanol
- Sodium methoxide (108.2 g, 2 mol)
- Dimethyl malonate (105.6 g, 0.8 mol)
- Acetamidine hydrochloride (113.4 g, 1.2 mol)
- 4M Hydrochloric acid
- Ice

Procedure:

- To a 3L three-necked flask equipped with a stirrer, add 1060 mL of methanol and cool the flask in an ice bath.

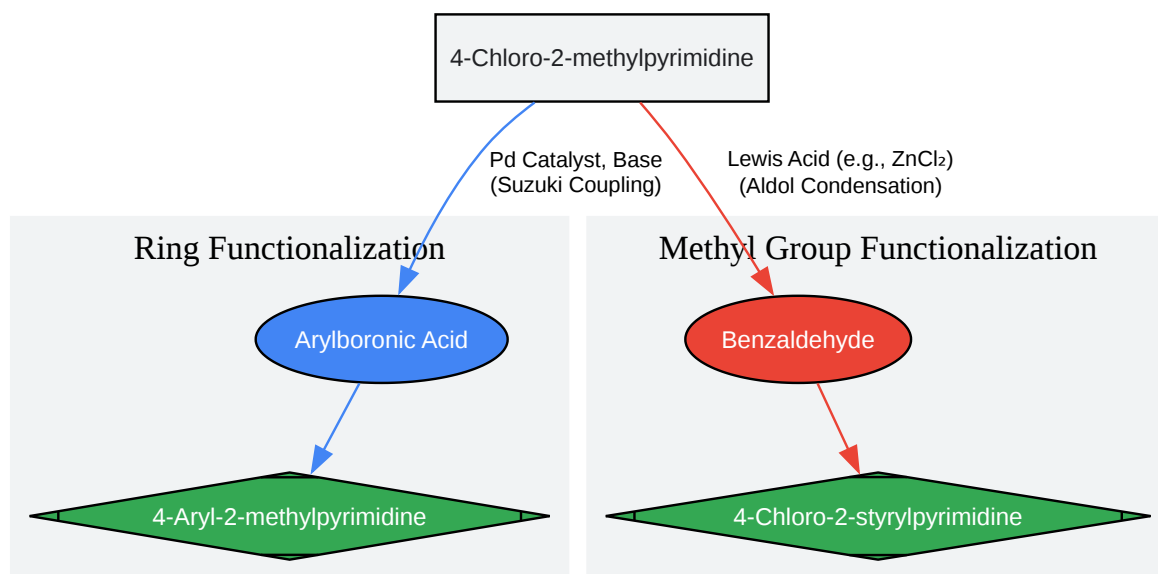
- While stirring, add sodium methoxide to the methanol.
- Once the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine hydrochloride.
- Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 5 hours. The solution will become a creamy white.
- After the reaction is complete, remove the methanol via distillation under reduced pressure (30-35 °C).
- Dissolve the residue in 400 mL of water.
- Adjust the pH of the solution to 1-2 using 4M hydrochloric acid. A white solid will precipitate.
- Stir the mixture at 0 °C for 4 hours to facilitate crystallization.
- Collect the solid by suction filtration.
- Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).
- Dry the solid to obtain 4,6-dihydroxy-**2-methylpyrimidine** (yield: ~87%).[\[6\]](#)

Reactivity and Key Transformations

2-Methylpyrimidine serves as a versatile building block due to two primary sites of reactivity: the pyrimidine ring itself and the C2-methyl group. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution (particularly when substituted with leaving groups like halogens), while the methyl group is activated for deprotonation and subsequent condensation reactions.

Overview of Reactivity

The diagram below conceptualizes the dual reactivity of a halogenated **2-methylpyrimidine**, a common intermediate for further functionalization.



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Caption: Dual reactivity of 4-chloro-**2-methylpyrimidine** as a building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol demonstrates the C4-selective cross-coupling of a dichloropyrimidine with an arylboronic acid, a foundational reaction in drug discovery for creating biaryl structures.

[7][8]

Materials:

- 2,4-Dichloropyrimidine (1.0 mmol)
- Arylboronic acid (1.0 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 mmol, 5 mol%)
- Potassium carbonate (K_2CO_3) (3.0 mmol)
- 1,4-Dioxane/Water mixture
- Microwave reactor vials

Procedure:

- In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, $\text{Pd}(\text{PPh}_3)_4$, and K_2CO_3 .
- Add the solvent system (e.g., 1,4-dioxane/water).
- Seal the vial and place it in the microwave reactor.
- Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).^[8]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and partition it between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the C4-arylated pyrimidine.

Experimental Protocol: Aldol-Type Condensation of the Methyl Group

The C2-methyl group is sufficiently acidic to undergo condensation with aldehydes, typically under acidic or Lewis acidic conditions, to form styryl derivatives.^[9]

Materials:

- 5-Bromo-**2-methylpyrimidine** (1.0 mmol)
- Benzaldehyde (1.1 mmol)
- Zinc chloride (ZnCl_2), anhydrous (catalytic amount)
- High-boiling solvent (e.g., toluene or xylene)

Procedure:

- To a flask equipped with a Dean-Stark apparatus, add 5-bromo-**2-methylpyrimidine**, benzaldehyde, a catalytic amount of anhydrous ZnCl_2 , and the solvent.
- Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the catalyst, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography or recrystallization to yield 5-bromo-2-styrylpyrimidine.[9]

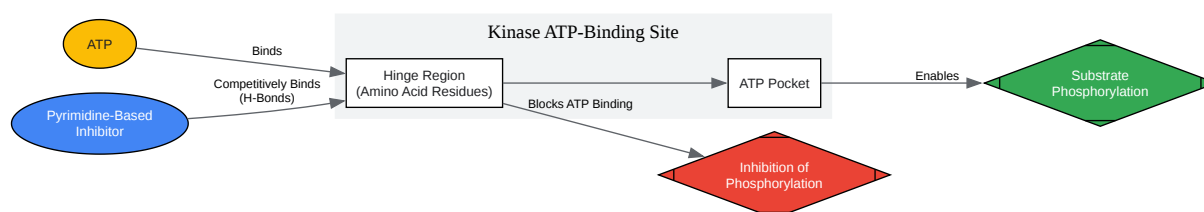
Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a desirable core for interacting with biological targets.[10] **2-Methylpyrimidine** and its derivatives are particularly important as precursors for kinase inhibitors.

Pyrimidine-Based Kinase Inhibitors

Many small-molecule kinase inhibitors utilize a substituted pyrimidine core to anchor within the ATP-binding site of the target kinase. The pyrimidine nitrogen atoms often act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. Derivatives of **2-methylpyrimidine** are integral to the synthesis of inhibitors for targets like Aurora kinases, Polo-like kinases (PLKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

The diagram below illustrates the general principle of how a pyrimidine-based scaffold can function as a competitive kinase inhibitor.



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Caption: Mechanism of pyrimidine-based competitive ATP kinase inhibitors.

Compounds bearing the 2-aminopyrimidine scaffold, often derived from **2-methylpyrimidine** precursors, have shown potent inhibition of various kinases with IC₅₀ values in the low nanomolar range.[10] For example, derivatives have been developed as inhibitors for Aurora A kinase, Aurora B kinase, and PLK, all of which are critical regulators of cell division and are frequently overexpressed in cancers.[10]

Conclusion

2-Methylpyrimidine is a cornerstone heterocyclic building block with a rich and versatile chemistry. Its accessible synthesis and the distinct reactivity of its methyl group and pyrimidine core allow for the creation of diverse and complex molecular architectures. For professionals in drug discovery, the **2-methylpyrimidine** scaffold provides a robust and clinically validated starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibition. A thorough understanding of its properties, synthesis, and reactivity is therefore indispensable for advancing modern medicinal chemistry.

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